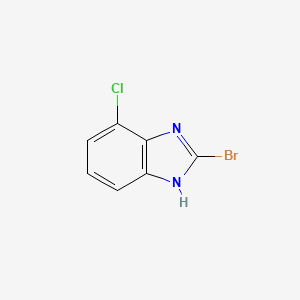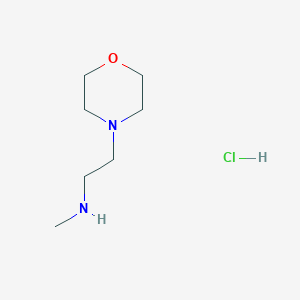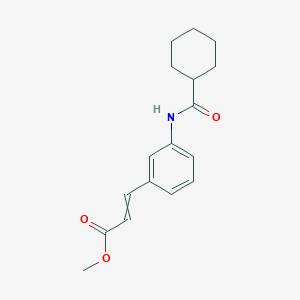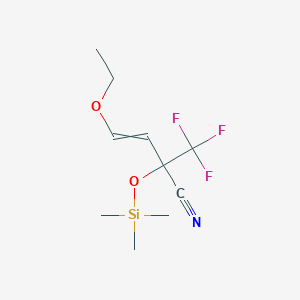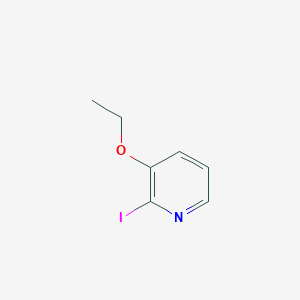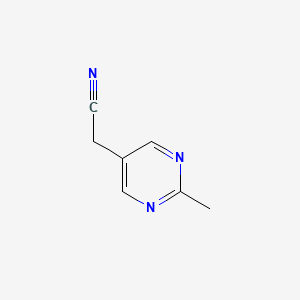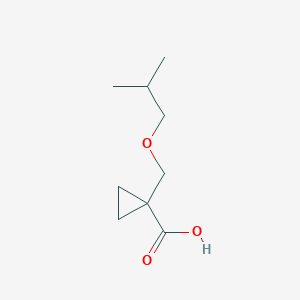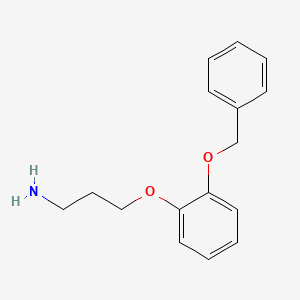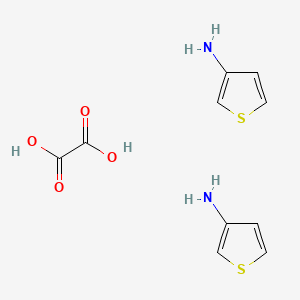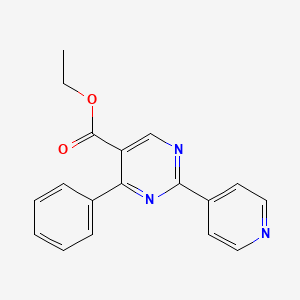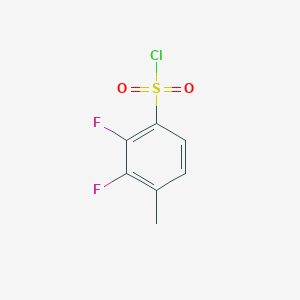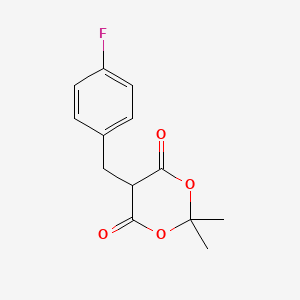
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
The compound “5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a fluorobenzyl group, which is a common moiety in many pharmaceuticals and biologically active compounds . The dioxane-dione group suggests that it might be a cyclic compound with two carbonyl groups .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and studied for its crystal structure using X-ray crystallographic techniques. This compound exhibits an envelope conformation in its 1,3-dioxane ring and its crystal structure is characterized by weak intermolecular C—H⋯O hydrogen bonds (Zeng, 2010).
Solvatochromic Behavior and Fluorescence Modulation
Studies have shown that the structural organization and noncovalent interactions of organic fluorophores like this compound are key to their stimuli-responsive fluorescence modulation. Subtle structural changes can drastically modulate their fluorescence, highlighting their potential in developing sensitive materials for environmental and biological sensing (Hariharan et al., 2018).
Applications in Organic Synthesis
This compound, as a variant of Meldrum's acid, is an important building block in organic synthesis. Its high acidity and unique structural features make it a valuable component in synthesizing various organic compounds, demonstrating its versatility in chemical synthesis applications (Mierina et al., 2015).
Exploration in Molecular Electronics
The electronic properties of 5-arylidene derivatives of Meldrum's acid, including the 5-(4-Fluorobenzyl) variant, have been investigated. These studies focus on understanding the molecular geometries and the nature of intermolecular interactions, which are crucial for the design of molecular electronic devices (Dey et al., 2015).
Exploration in Photophysical Properties
The compound’s role in photophysical studies has been explored, particularly its solvatochromic behavior and sensitivity to environmental changes. This highlights its potential application in the development of advanced materials with tailored optical properties (Flores et al., 2004).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWFUACSYOCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)
